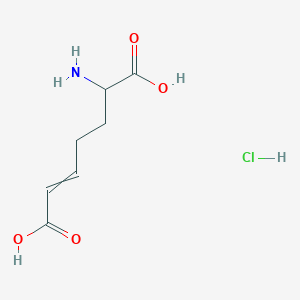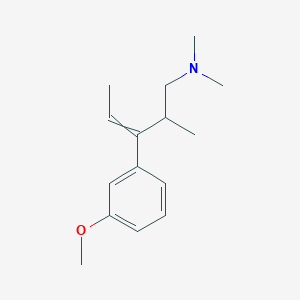
1-(2-(4-Methyl-6-morpholinopyridin-3-yl)pyrrolidin-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(4-Metil-6-morfolinopiridin-3-il)pirrolidin-1-il)etanona es un compuesto orgánico complejo que presenta un anillo de pirrolidina, un anillo de morfolina y un anillo de piridina
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
Las condiciones de reacción a menudo incluyen el uso de catalizadores y controles específicos de temperatura para garantizar la formación correcta de los anillos y la estereoquímica deseada .
Métodos de producción industrial
La producción industrial de este compuesto puede involucrar la síntesis a gran escala utilizando condiciones de reacción optimizadas para maximizar el rendimiento y la pureza. Esto a menudo incluye el uso de reactores automatizados y sistemas de flujo continuo para garantizar una producción consistente .
Análisis De Reacciones Químicas
Tipos de reacciones
1-(2-(4-Metil-6-morfolinopiridin-3-il)pirrolidin-1-il)etanona puede sufrir varias reacciones químicas, que incluyen:
Oxidación: Esta reacción puede introducir grupos funcionales que contienen oxígeno.
Reducción: Esta reacción puede eliminar grupos funcionales que contienen oxígeno o reducir los dobles enlaces.
Sustitución: Esta reacción puede reemplazar un grupo funcional por otro.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio, y varios nucleófilos para reacciones de sustitución. Las condiciones a menudo involucran solventes específicos y controles de temperatura para asegurar la vía de reacción deseada .
Productos principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir cetonas o alcoholes, mientras que las reacciones de sustitución pueden introducir nuevos grupos funcionales como haluros o aminas .
Aplicaciones Científicas De Investigación
1-(2-(4-Metil-6-morfolinopiridin-3-il)pirrolidin-1-il)etanona tiene varias aplicaciones en la investigación científica:
Química: Utilizado como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Estudiado por sus posibles interacciones con objetivos biológicos.
Medicina: Investigado por sus posibles efectos terapéuticos, particularmente en el tratamiento de enfermedades que involucran el sistema nervioso central.
Industria: Utilizado en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de 1-(2-(4-Metil-6-morfolinopiridin-3-il)pirrolidin-1-il)etanona involucra su interacción con objetivos moleculares específicos, como enzimas o receptores. El compuesto puede unirse a estos objetivos y modular su actividad, lo que lleva a varios efectos biológicos. Las vías exactas involucradas dependen de la aplicación específica y el contexto biológico .
Comparación Con Compuestos Similares
Compuestos similares
Derivados de pirrolidina: Estos compuestos comparten el anillo de pirrolidina y pueden tener actividades biológicas similares.
Derivados de morfolina: Estos compuestos comparten el anillo de morfolina y pueden tener propiedades químicas similares.
Derivados de piridina: Estos compuestos comparten el anillo de piridina y pueden tener efectos farmacológicos similares.
Singularidad
1-(2-(4-Metil-6-morfolinopiridin-3-il)pirrolidin-1-il)etanona es único debido a su combinación de tres sistemas de anillos diferentes, lo que proporciona un conjunto distinto de propiedades químicas y biológicas.
Propiedades
Fórmula molecular |
C16H23N3O2 |
|---|---|
Peso molecular |
289.37 g/mol |
Nombre IUPAC |
1-[2-(4-methyl-6-morpholin-4-ylpyridin-3-yl)pyrrolidin-1-yl]ethanone |
InChI |
InChI=1S/C16H23N3O2/c1-12-10-16(18-6-8-21-9-7-18)17-11-14(12)15-4-3-5-19(15)13(2)20/h10-11,15H,3-9H2,1-2H3 |
Clave InChI |
CKDJBMNSHODDPJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC=C1C2CCCN2C(=O)C)N3CCOCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-coumaroyl-CoA; (Acyl-CoA); [M+H]+](/img/structure/B11820565.png)

![4-[1-[Amino(ethyl)amino]ethyl]-2-methylphenol;dihydrochloride](/img/structure/B11820573.png)
![4-{[4-(Diethylamino)phenyl]methylidene}-2-methyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid](/img/structure/B11820578.png)


![Ethyl 6-amino-2,3-dihydro-4H-thieno[2,3-b]thiopyran-5-carboxylate 1-oxide](/img/structure/B11820599.png)



![2,6-Dichloro-4-[2-(dimethylamino)ethenyl]pyridine-3-carbonitrile](/img/structure/B11820631.png)
![{[4-fluoro-1-[(1-methyl-1H-pyrazol-5-yl)methyl]pyrrolidin-2-yl]methyl}(methyl)amine](/img/structure/B11820638.png)


